Oral Bioavailability vs. Parenteral GPIIb/IIIa Antagonists
CRL-42872 is explicitly designated as an 'oral platelet aggregation inhibitor' [1]. This contrasts sharply with clinically established GPIIb/IIIa antagonists such as abciximab, eptifibatide, and tirofiban, which are restricted to intravenous (IV) administration due to negligible oral bioavailability [2]. The oral activity of CRL-42872 suggests favorable absorption and metabolic stability relative to these IV-only comparators, positioning it as a distinct research tool for studying chronic oral antiplatelet regimens in preclinical models.
| Evidence Dimension | Route of Administration / Oral Bioavailability |
|---|---|
| Target Compound Data | Oral administration feasible [1] |
| Comparator Or Baseline | Abciximab, Eptifibatide, Tirofiban (IV-only GPIIb/IIIa antagonists) |
| Quantified Difference | Qualitative difference: Oral vs. Parenteral. Specific quantitative bioavailability data for CRL-42872 is not publicly available in the cited sources. |
| Conditions | Inferred from compound classification and patent claims. |
Why This Matters
This enables chronic dosing studies in animal models that are not feasible with IV-only GPIIb/IIIa inhibitors, making it the preferred procurement choice for long-term thrombosis or cardiovascular research requiring oral administration.
- [1] PeptideDB. CRL-42872 free base (compound 30). Accessed 2026. View Source
- [2] Bhatt DL, Topol EJ. Current role of platelet glycoprotein IIb/IIIa inhibitors in acute coronary syndromes. JAMA. 2000;284(12):1549-1558. View Source
